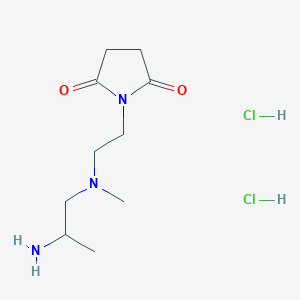

1-(2-((2-Aminopropyl)(methyl)amino)ethyl)pyrrolidine-2,5-dione dihydrochloride

Description

1-(2-((2-Aminopropyl)(methyl)amino)ethyl)pyrrolidine-2,5-dione dihydrochloride (CAS 2095408-91-4) is a synthetic organic compound with the molecular formula C₁₀H₂₁Cl₂N₃O₂ and a molecular weight of 286.2 g/mol . Its structure features a pyrrolidine-2,5-dione core (a cyclic diketone) linked to a methyl(2-aminopropyl)aminoethyl substituent, with two hydrochloride salts enhancing its stability and solubility in aqueous environments. This compound is cataloged as a life science reagent by American Elements, where it is utilized in research applications requiring high-purity biochemical intermediates .

Properties

IUPAC Name |

1-[2-[2-aminopropyl(methyl)amino]ethyl]pyrrolidine-2,5-dione;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O2.2ClH/c1-8(11)7-12(2)5-6-13-9(14)3-4-10(13)15;;/h8H,3-7,11H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNUTSOUOGYJLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)CCN1C(=O)CCC1=O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-((2-Aminopropyl)(methyl)amino)ethyl)pyrrolidine-2,5-dione dihydrochloride typically involves the reaction of 2-(2-aminopropyl)(methyl)amine with pyrrolidine-2,5-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-(2-((2-Aminopropyl)(methyl)amino)ethyl)pyrrolidine-2,5-dione dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 1-(2-((2-Aminopropyl)(methyl)amino)ethyl)pyrrolidine-2,5-dione dihydrochloride typically involves the reaction of pyrrolidine derivatives with specific amines. Research has shown that derivatives of pyrrolidine compounds exhibit diverse biological activities, including anticonvulsant and neuroprotective effects.

Pharmacological Applications

-

Neuropharmacology :

- Studies indicate that pyrrolidine derivatives can modulate neurotransmitter systems. For instance, compounds similar to 1-(2-((2-Aminopropyl)(methyl)amino)ethyl)pyrrolidine-2,5-dione have been evaluated for their potential in treating neurological disorders such as epilepsy and anxiety disorders due to their ability to influence GABAergic transmission .

- Anticonvulsant Activity :

- Potential Antidepressant Effects :

- Cancer Research :

Case Study 1: Anticonvulsant Properties

A recent study focused on synthesizing a series of pyrrolidine derivatives, including 1-(2-((2-Aminopropyl)(methyl)amino)ethyl)pyrrolidine-2,5-dione dihydrochloride. The results showed that several analogs exhibited significant anticonvulsant activity in rodent models, suggesting potential clinical applications in epilepsy treatment .

Case Study 2: Neuroprotective Effects

Another investigation evaluated the neuroprotective effects of pyrrolidine derivatives against oxidative stress-induced neuronal damage. The study concluded that these compounds could protect neurons from apoptosis through antioxidant mechanisms, highlighting their potential in neurodegenerative disease therapy .

Mechanism of Action

The mechanism of action of 1-(2-((2-Aminopropyl)(methyl)amino)ethyl)pyrrolidine-2,5-dione dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(2-Aminoethyl)maleimide Hydrochloride (CAS 134272-64-3)

- Molecular Formula : C₆H₁₀ClN₂O₂

- Molecular Weight : 194.6 g/mol

- Structure: A pyrrolidine-2,5-dione core substituted with a 2-aminoethyl group and a single hydrochloride salt.

- Key Differences: Lacks the methyl(2-aminopropyl)aminoethyl side chain present in the target compound. Reduced molecular weight and simpler substituent profile may limit its binding specificity compared to the target compound .

1-(2-Propylpyrimidin-5-yl)pyrrolidine-2,5-dione Dihydrochloride

- Molecular Formula : C₈H₁₃Cl₂N₃O

- Molecular Weight : 224.13 g/mol (unclear due to incomplete CAS data in )

- Structure : Pyrrolidine-2,5-dione fused with a 2-propylpyrimidin-5-yl group and two hydrochloride salts.

- Absence of the flexible aminoethyl chain reduces its utility in applications requiring covalent bonding (e.g., protein conjugation) .

1-(2-Aminoethyl)pyrrolidine-2,5-dione Hydrochloride (CAS 25660-19-9)

- Molecular Formula : C₆H₁₁ClN₂O₂

- Molecular Weight : 142.16 g/mol (excluding HCl contribution; likely a typographical error in )

- Structure: Pyrrolidine-2,5-dione with a 2-aminoethyl group and one hydrochloride salt.

- Key Differences: Shorter alkyl chain and single HCl salt result in lower solubility and stability compared to the dihydrochloride form of the target compound.

Data Table: Structural and Physicochemical Comparison

*Note: Molecular weight for ’s compound may exclude HCl contribution, leading to discrepancies.

Functional and Application Insights

- Target Compound: Likely used in covalent modification of biomolecules (e.g., proteins) due to its reactive maleimide-like core and extended aminoalkyl side chain, which facilitates targeted delivery .

- Aromatic Derivatives (): Potential applications in kinase inhibition or nucleic acid interactions due to pyrimidine’s planar structure .

Biological Activity

1-(2-((2-Aminopropyl)(methyl)amino)ethyl)pyrrolidine-2,5-dione dihydrochloride is a compound that belongs to the class of pyrrolidine derivatives. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant studies that highlight its efficacy against various diseases.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a 2,5-dione functional group and an aminoalkyl substituent. Its molecular formula is , and it has been identified with the CID number 16783714 in chemical databases . The presence of the amino group suggests potential interactions with biological targets such as receptors or enzymes.

Biological Activity Overview

Research indicates that compounds similar to 1-(2-((2-Aminopropyl)(methyl)amino)ethyl)pyrrolidine-2,5-dione exhibit various biological activities, including:

- Anticancer Activity : Several studies have demonstrated that pyrrolidine derivatives can inhibit cancer cell proliferation. For instance, derivatives of 5-oxopyrrolidine have shown significant cytotoxic effects against A549 lung adenocarcinoma cells, indicating potential applications in cancer therapy .

- Antimicrobial Properties : The compound's structure suggests it may possess antimicrobial activity. Studies on related pyrrolidine derivatives have reported effectiveness against multidrug-resistant strains of Staphylococcus aureus and other pathogens .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Cycle Inhibition : Certain pyrrolidine derivatives induce cell cycle arrest in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : Compounds have been shown to trigger apoptosis through mitochondrial pathways, which may involve the release of cytochrome c and activation of caspases.

- Antimicrobial Mechanisms : The antimicrobial action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

A study investigating the anticancer properties of various 5-oxopyrrolidine derivatives revealed that compounds with specific structural features exhibited enhanced activity against A549 cells. For example:

- Compound 21 , which contains nitrothiophene substituents, demonstrated selective cytotoxicity towards cancer cells while sparing normal cells .

Antimicrobial Activity

Research conducted on the antimicrobial efficacy of pyrrolidine derivatives showed promising results against resistant bacterial strains:

- The tested compounds were effective against Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa, highlighting their potential as new antimicrobial agents .

Data Table: Biological Activities of Pyrrolidine Derivatives

| Compound | Activity Type | Target Cells/Pathogens | Efficacy |

|---|---|---|---|

| Compound 21 | Anticancer | A549 (lung adenocarcinoma) | High |

| Compound X | Antimicrobial | MRSA (multidrug-resistant Staphylococcus aureus) | Moderate |

| Compound Y | Anticancer | HSAEC-1 KT (non-cancerous cells) | Low |

Q & A

Q. What are the recommended synthetic routes for preparing 1-(2-((2-Aminopropyl)(methyl)amino)ethyl)pyrrolidine-2,5-dione dihydrochloride?

Methodological Answer: A common approach involves multi-step nucleophilic substitution and amine alkylation. For example:

React pyrrolidine-2,5-dione with a bromoethylamine derivative to introduce the ethylamino side chain.

Perform methylamination via reductive alkylation using formaldehyde and sodium cyanoborohydride.

Purify intermediates using column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .

Final dihydrochloride salt formation is achieved by treating the free base with HCl gas in anhydrous ether, followed by recrystallization (ethanol/ether) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm proton environments (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm) and amine functional groups .

- High-Performance Liquid Chromatography (HPLC): Employ a C18 column with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (95:5). Purity >98% is typical for research-grade material .

- Elemental Analysis: Verify Cl⁻ content (theoretical ~25.9%) via combustion analysis .

Q. What solvent systems are optimal for solubility testing of this compound?

Methodological Answer:

- Primary solvents: Water (freely soluble due to dihydrochloride salt), methanol, and DMSO.

- Procedure: Prepare saturated solutions at 25°C, filter through 0.22 µm membranes, and quantify solubility via gravimetric analysis or UV-Vis spectroscopy (λ = 210–230 nm) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated under catalytic conditions?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated analogs to identify rate-determining steps (e.g., amine deprotonation vs. nucleophilic attack).

- Computational Modeling: Apply density functional theory (DFT) to map transition states and energy barriers (e.g., B3LYP/6-31G* level) .

- In Situ Spectroscopy: Use FTIR or Raman to monitor intermediate formation in real time .

Q. What computational strategies are effective for optimizing reaction pathways involving this compound?

Methodological Answer:

Q. How can researchers profile and quantify impurities in synthesized batches?

Methodological Answer:

- LC-MS/MS: Use a Q-TOF mass spectrometer with electrospray ionization (ESI+) to detect trace impurities (e.g., unreacted intermediates, hydrolysis byproducts).

- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions to identify degradation pathways .

Q. What methodologies are recommended for stability studies under varying storage conditions?

Methodological Answer:

Q. How can reactor design principles improve scalability for this compound’s synthesis?

Methodological Answer:

Q. How should researchers address contradictory data in reaction yield optimization?

Methodological Answer:

Q. What advanced process control strategies are applicable to its manufacturing?

Methodological Answer:

Q. What in vitro assays are suitable for preliminary toxicity screening?

Methodological Answer:

- MTT Assay: Assess cytotoxicity in HEK-293 or HepG2 cells (IC₅₀ determination).

- hERG Channel Inhibition: Use patch-clamp electrophysiology to evaluate cardiac toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.